9-Ethyl-3-[3-hexyl-5-[3-hexyl-5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]carbazole
Description
9-Ethyl-3-[3-hexyl-5-[3-hexyl-5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]carbazole is a highly conjugated organic molecule featuring a carbazole core substituted with multiple thiophene and hexyl groups. Its structure is tailored for applications in organic electronics, such as organic photovoltaics (OPVs) and light-emitting diodes (OLEDs), due to its extended π-system and alkyl side chains that enhance solubility and film-forming properties . The carbazole unit provides electron-donating characteristics, while the thiophene moieties contribute to charge transport and optical absorption. Hexyl chains mitigate aggregation, a common issue in rigid π-conjugated systems, thereby improving processability .
Properties
CAS No. |
917561-55-8 |
|---|---|
Molecular Formula |
C44H55NS3 |
Molecular Weight |
694.1 g/mol |
IUPAC Name |
9-ethyl-3-[3-hexyl-5-[3-hexyl-5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]carbazole |
InChI |
InChI=1S/C44H55NS3/c1-5-9-12-15-20-32-27-28-46-43(32)40-31-34(22-17-14-11-7-3)44(48-40)41-30-33(21-16-13-10-6-2)42(47-41)35-25-26-39-37(29-35)36-23-18-19-24-38(36)45(39)8-4/h18-19,23-31H,5-17,20-22H2,1-4H3 |
InChI Key |
RAIHPIINLLKEHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC=C1)C2=CC(=C(S2)C3=CC(=C(S3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)CC)CCCCCC)CCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthesis via Suzuki Coupling
One of the most common methods for synthesizing this compound is through Suzuki coupling, which involves the reaction of boronic acids with aryl halides.
-
- 9-Ethylcarbazole
- Thiophene derivatives (e.g., 3-hexylthiophenes)
- Boronic acids (e.g., carbazoleboronic acid)
-
- Solvent: Toluene or DMF
- Catalyst: Palladium(0) complexes (e.g., Pd(PPh₃)₄)
- Base: Potassium carbonate (K₂CO₃)
- Temperature: Reflux conditions for 24 hours
Yield : Typically around 80% based on reported procedures.
Halogenation and Subsequent Coupling
Another effective method involves the halogenation of the carbazole derivative followed by coupling with thiophene units.
-
- 9-Ethylcarbazole is treated with iodine monochloride (ICl) in ethanol to yield diiodocarbazole.
- Reaction conditions include refluxing for several hours.
-
- The diiodocarbazole is then reacted with thiophene-boronic acid using a palladium catalyst.
- The reaction is performed under similar conditions as the Suzuki coupling.
Yield : Reports indicate yields of approximately 80% for the final product.
Alternative Cross-Coupling Strategies
Other cross-coupling strategies such as Kumada-Tamao-Corriu reactions have been explored but are less common for this specific compound due to selectivity issues and lower yields compared to Suzuki reactions.
Reaction Mechanisms
Mechanism Overview
The typical mechanism for the Suzuki coupling involves:
- Formation of a palladium-boron complex.
- Transmetalation where the boron atom transfers to the palladium center.
- Coupling with the aryl halide leading to C–C bond formation.
Key Intermediates
The intermediates formed during these reactions can include various boronate esters which are crucial for successful coupling.
Characterization Techniques
After synthesis, characterization of 9-Ethyl-3-[3-hexyl-5-[3-hexyl-5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]carbazole is typically performed using:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural confirmation |
| Mass Spectrometry | Molecular weight determination |
| IR Spectroscopy | Functional group identification |
| UV-VIS Spectroscopy | Optical property analysis |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The thiophene units in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or alkanes.
Scientific Research Applications
Electronic Applications
The compound's molecular structure, which includes multiple thiophene units, allows for effective charge transport and photonic properties.
Organic Photovoltaics
Research indicates that carbazole-based materials, including this compound, are promising candidates for organic photovoltaic devices. The presence of hexyl and thiophene groups enhances the light absorption characteristics and charge mobility, making them suitable for efficient solar energy conversion .
Organic Light Emitting Diodes (OLEDs)
9-Ethyl-3-[3-hexyl-5-[3-hexyl-5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]carbazole has been explored as a potential emitter material in OLEDs. Its ability to form stable thin films and its favorable electroluminescent properties contribute to high-performance displays .
Photonic Applications
The compound's optical properties make it suitable for various photonic applications.
Photorefractive Materials
The introduction of substituents on the carbazole backbone has been shown to enhance the photorefractive effect, which is crucial for applications in holography and optical data storage. Studies have demonstrated that such materials can be engineered to exhibit significant nonlinear optical responses .
Sensors
Due to its sensitivity to light and electrical stimuli, this compound can be utilized in sensor technologies. Its integration into sensor devices allows for the detection of environmental changes through changes in conductivity or luminescence .
Material Science Applications
The unique structural features of 9-Ethyl-3-[3-Hexyl-5-[3-Hexyl-5-(3-Hexylthiophen-2-yl)Thiophen-2-yl]Thiophen-2-yl]carbazole make it an attractive candidate for advanced material applications.
Conductive Polymers
This compound can be polymerized to form conductive polymers, which have applications in flexible electronics and energy storage systems. The incorporation of thiophene units enhances the conductivity and stability of the resulting polymers .
Composite Materials
Incorporating this compound into composite materials can improve their mechanical properties while maintaining electrical conductivity. This is particularly useful in developing lightweight materials for aerospace and automotive applications .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Yang et al., 2005 | Organic Photovoltaics | Demonstrated enhanced efficiency in solar cells using carbazole derivatives with thiophene groups. |
| Chen et al., 2009 | OLEDs | Identified optimal conditions for film formation leading to improved brightness and stability in OLEDs. |
| Zhou et al., 2008 | Photorefractive Materials | Showed significant enhancement in nonlinear optical properties when modified with thiophene substituents. |
Mechanism of Action
The mechanism of action of 9-Ethyl-3-[3-hexyl-5-[3-hexyl-5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]carbazole involves its interaction with electronic and molecular pathways. The compound’s multiple thiophene units facilitate electron delocalization, enhancing its conductivity and optoelectronic properties. In biological applications, it may interact with cellular components, leading to fluorescence and enabling imaging.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of heterocyclic systems. Below is a comparative analysis based on available literature:
Key Findings from Comparative Studies
This makes it more suitable for visible-light applications. In contrast, N-(9-ethyl-3-carbazolyl) derivatives with furan substituents (e.g., 618412-48-9) may show reduced charge mobility due to weaker electron-withdrawing effects compared to thiophene .
Synthetic Accessibility: The synthesis of the target compound requires precise cross-coupling reactions (e.g., Suzuki or Stille couplings) to assemble the thiophene-carbazole backbone, similar to methodologies used for triazole-thiazole systems in . Hexyl chains are introduced via alkylation or Grignard reactions, analogous to the phenoxymethyl groups in triazole-thiazole acetamides .
Thermal Stability :
- While specific data for the target compound are unavailable, carbazole derivatives generally exhibit high thermal stability (>300°C). This exceeds the stability of benzimidazole-triazole hybrids (e.g., 9a–9e), which degrade near 200–250°C .
Biological Activity
9-Ethyl-3-[3-hexyl-5-[3-hexyl-5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]carbazole is a complex organic compound belonging to the carbazole family, which has garnered interest for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure features multiple thiophene rings and a carbazole core, contributing to its unique electronic properties. The presence of hexyl groups enhances its solubility and stability, making it suitable for various applications.
Antitumor Activity
Research indicates that carbazole derivatives exhibit significant antitumor properties. Studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with structural similarities to 9-Ethyl-3-[3-hexyl-5-[3-hexyl-5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]carbazole have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .
Anti-inflammatory Effects
Carbazole derivatives are also known for their anti-inflammatory properties. Compounds similar to 9-Ethyl-3-[3-hexyl-5-[3-hexyl-5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]carbazole have been investigated for their ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity is particularly relevant in the context of chronic inflammatory diseases .
The biological activities of 9-Ethyl-3-[3-hexyl-5-[3-hexyl-5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]carbazole are likely mediated through several mechanisms:
- Cell Cycle Arrest : Similar compounds have been shown to induce G1 or G2/M phase arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways has been observed in studies involving carbazole derivatives.
- Antioxidant Activity : Some studies suggest that these compounds can scavenge reactive oxygen species (ROS), reducing oxidative stress and inflammation.
Study on Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of carbazole derivatives and evaluated their antitumor activities against various cancer cell lines. The study found that specific substitutions on the carbazole ring significantly enhanced cytotoxicity, suggesting that structural modifications could optimize therapeutic efficacy .
Investigation of Antibacterial Properties
A comparative study assessed the antibacterial effects of thiophene-based compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial activity, highlighting the potential of thiophene-containing structures in developing new antibiotics .
Q & A
Q. What synthetic strategies are effective for constructing the multi-thiophene-carbazole backbone in this compound?
The compound's core structure requires sequential coupling of thiophene and carbazole units. A modular approach involves Suzuki-Miyaura cross-coupling for aromatic C–C bond formation, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF or toluene under inert atmospheres . Hexyl substituents are introduced via alkylation or pre-functionalized monomers to enhance solubility and reduce aggregation. Characterization relies on -NMR to confirm regioselectivity and FT-IR to track thiophene ring vibrations (e.g., 750–850 cm) .
Q. How can spectroscopic methods validate the structural integrity of this compound?
- -NMR : Signals for ethyl groups (δ 1.2–1.5 ppm, triplet) and hexyl chains (δ 0.8–1.4 ppm) distinguish substituents. Aromatic protons in carbazole and thiophene rings appear at δ 6.8–8.2 ppm, with splitting patterns indicating substitution positions .
- FT-IR : Peaks at 3050–3100 cm (C–H stretching in aromatic rings) and 690–750 cm (C–S in thiophene) confirm backbone integrity .
- Elemental Analysis : Compare experimental C/H/N/S ratios with theoretical values to detect impurities (e.g., unreacted monomers) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) reconcile discrepancies between experimental and theoretical spectral data?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and IR vibrational modes. Discrepancies in -NMR shifts (>2 ppm) may arise from solvent effects or crystal packing, requiring corrections via polarizable continuum models (PCM) . For example, thiophene ring torsional angles in the solid state can alter conjugation, impacting UV-Vis absorption maxima .
Q. What strategies optimize reaction yields in multi-step syntheses of thiophene-carbazole derivatives?
- Catalyst Screening : Test Pd-based catalysts (e.g., PdCl₂(dppf)) for coupling efficiency. reports >80% yields using PEG-400 as a green solvent with Bleaching Earth Clay (pH 12.5) as a catalyst .
- Reaction Monitoring : Use TLC (silica gel, hexane:EtOAc 4:1) to track intermediate formation. For air-sensitive steps, employ Schlenk techniques .
- Purification : Gradient column chromatography (silica gel, hexane → CH₂Cl₂) isolates isomers. Recrystallization in hot ethanol removes unreacted monomers .
Q. How can AI-driven tools (e.g., COMSOL Multiphysics) enhance process design for this compound?
AI models integrate reaction kinetics and thermodynamics to simulate optimal conditions (e.g., temperature, solvent polarity). For example, machine learning predicts solvent effects on thiophene coupling efficiency, reducing trial-and-error experimentation. Autonomous labs with real-time feedback adjust parameters like stirring rate or reagent stoichiometry .
Q. What methodologies address batch-to-batch variability in hexyl-substituted thiophene derivatives?
- Quality Control : Standardize monomer purity (>98% by HPLC) and reaction humidity (<10% RH).
- Reproducibility Protocols : Document inert atmosphere thresholds (O₂ < 5 ppm) and heating/cooling rates (e.g., 2°C/min for crystallization) .
- Data Contradiction Analysis : If NMR signals deviate, use HSQC and HMBC to reassign proton-carbon correlations .
Theoretical and Applied Research
Q. How do electronic properties (e.g., HOMO-LUMO gaps) of this compound influence its optoelectronic applications?
Cyclic voltammetry (CV) in CH₂Cl₂ (0.1 M TBAPF₆) reveals oxidation peaks for carbazole (~1.2 V vs. Ag/Ag⁺) and reduction peaks for thiophene (~-1.8 V). HOMO-LUMO gaps (calculated via DFT) correlate with UV-Vis absorption edges; narrower gaps (~2.3 eV) suggest suitability as organic semiconductors .
Q. What structural modifications enhance thermal stability for device integration?
- Substituent Effects : Branched alkyl chains (e.g., 2-ethylhexyl) improve thermal stability (TGA >300°C) compared to linear hexyl groups.
- Crosslinking : Post-synthetic UV curing of acrylate-functionalized derivatives increases glass transition temperatures (Tg) by 20–40°C .
Methodological Challenges
Q. How to resolve overlapping signals in -NMR spectra of multi-thiophene systems?
Q. What experimental controls mitigate side reactions during carbazole alkylation?
- Temperature Control : Maintain <70°C to prevent N-alkylation competing with desired C-alkylation.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) on carbazole nitrogen before introducing ethyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
